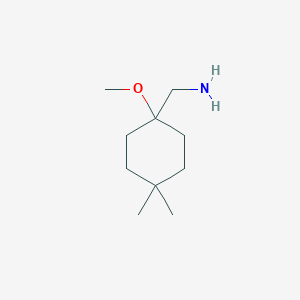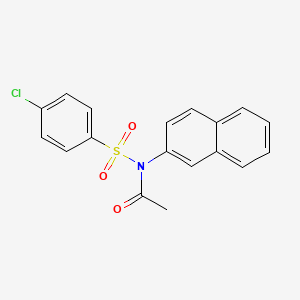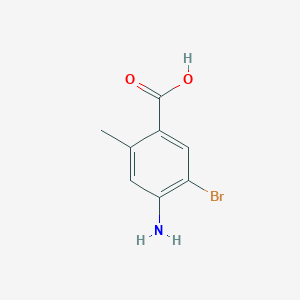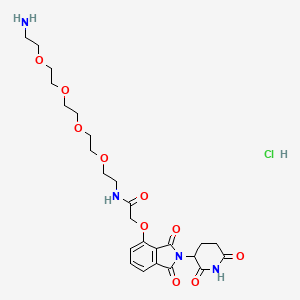![molecular formula C9H6ClN3O3 B2479820 5-amino-2-[(6-chloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one CAS No. 1807977-43-0](/img/structure/B2479820.png)
5-amino-2-[(6-chloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-2-[(6-chloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one, also known as 5-Amino-2-chloro-1,2-oxazole-3-carboxylic acid, is a heterocyclic compound with a wide range of applications in organic synthesis. It is a versatile building block for the synthesis of various organic molecules, such as amides, esters, and amines. Furthermore, 5-Amino-2-chloro-1,2-oxazole-3-carboxylic acid has been studied for its potential therapeutic and medicinal properties, including its use as an anti-inflammatory agent and a potential inhibitor of cancer cell growth.
Scientific Research Applications
Biological Studies and Antibacterial Activities
The compound has been utilized in the synthesis of triazolothiadiazines and triazolothiadiazoles, which were further studied for their antibacterial and insecticidal activities. A similar compound, 4-Amino-5-(6-chloropyridin-3-yl methyl)-4H-1,2,4-triazolc-3-thiol, was synthesized and converted into other compounds that were characterized and screened for antibacterial activities (Holla et al., 2006). Furthermore, the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide was performed, and the compounds were evaluated for their antimicrobial activities, demonstrating the potential of these structures in biological applications (Bayrak et al., 2009).
Non-Linear Optical (NLO) and Molecular Docking Studies
Water-mediated synthesis of derivatives containing 5-amino-2-[(6-chloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one resulted in compounds that were characterized using various techniques and investigated through computational chemistry methods. The studies involved NLO properties and molecular docking analyses, indicating potential applications in the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Surface Activity and Heterocyclic Compound Synthesis
The compound's derivatives have been used as precursors to synthesize biologically active heterocycles with antimicrobial activity and potential as surface active agents (El-Sayed, 2006). Additionally, its structure has facilitated the synthesis of other heterocyclic compounds, confirming its versatility in the field of chemistry (Caroti et al., 1986).
Antimicrobial and Anticancer Agents
Novel biologically potent heterocyclic compounds have been synthesized, incorporating the compound's structure, and were elucidated using spectroanalytical techniques. The compounds showed promising results in anticancer activity studies and antimicrobial activities, indicating their potential in pharmaceutical applications (Katariya et al., 2021).
properties
IUPAC Name |
5-amino-2-(6-chloropyridine-3-carbonyl)-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3/c10-6-2-1-5(4-12-6)9(15)13-8(14)3-7(11)16-13/h1-4H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQWEFYZCMJCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N2C(=O)C=C(O2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis[4-(trifluoromethyl)phenyl]urea](/img/structure/B2479739.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2479740.png)




![2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2479745.png)
![3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-amine](/img/structure/B2479748.png)
![Methyl 2-pivalamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2479750.png)




![1,3-dimethyl-5-(5-methylthiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2479760.png)